molecular formula C15H15NO5 B7831321 ethyl 3-formyl-1-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate

ethyl 3-formyl-1-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate

Cat. No.: B7831321
M. Wt: 289.28 g/mol
InChI Key: GVALGUKRTWGCIR-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-1-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family, which are known for their diverse biological activities and significance in natural products and pharmaceuticals. This compound features an indole ring system substituted with various functional groups, making it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-formyl-1-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions starting from indole or its derivatives. Common synthetic routes include:

  • Friedel-Crafts Acylation: Indole undergoes acylation with formyl chloride in the presence of a Lewis acid catalyst to introduce the formyl group.

  • Esterification: The resulting indole formyl derivative is then esterified with methoxyacetic acid to introduce the methoxy-2-oxoethyl group.

  • Carboxylation: Finally, the compound is carboxylated using ethyl chloroformate to yield the target molecule.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency, often involving continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-formyl-1-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The compound can be reduced to form ethyl 3-hydroxymethyl-1-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate.

  • Substitution: The indole nitrogen can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Nucleophiles such as amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Ethyl 3-carboxy-1-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate.

  • Reduction: Ethyl 3-hydroxymethyl-1-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate.

  • Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound serves as a versatile intermediate for the preparation of more complex molecules, including pharmaceuticals and natural products.

Biology: Indole derivatives are known for their biological activities, and this compound may exhibit properties such as antimicrobial, antiviral, and anticancer activities.

Industry: In the chemical industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 3-formyl-1-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific application and biological system.

Comparison with Similar Compounds

  • Ethyl 3-formyl-1H-indole-2-carboxylate: Lacks the methoxy-2-oxoethyl group.

  • Ethyl 3-hydroxymethyl-1-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate: Reduced formyl group.

  • Ethyl 3-carboxy-1-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate: Oxidized formyl group.

Uniqueness: Ethyl 3-formyl-1-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

ethyl 3-formyl-1-(2-methoxy-2-oxoethyl)indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-3-21-15(19)14-11(9-17)10-6-4-5-7-12(10)16(14)8-13(18)20-2/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVALGUKRTWGCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1CC(=O)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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